

# TES-1025: A Novel Modulator of the De Novo NAD+ Biosynthesis Pathway

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A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical overview of **TES-1025**, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis pathway. By inhibiting ACMSD, **TES-1025** effectively redirects the metabolic flux towards NAD+ production, offering a promising therapeutic strategy for conditions associated with diminished NAD+ levels. This document details the mechanism of action of **TES-1025**, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.

# Introduction to the De Novo NAD+ Biosynthesis Pathway and the Role of ACMSD

The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3] [4] A critical branching point in this pathway is governed by the enzyme  $\alpha$ -amino- $\beta$ -



carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the decarboxylation of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3] Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]

# **TES-1025: A Potent and Selective ACMSD Inhibitor**

**TES-1025** has been identified as a first-in-class, potent, and selective inhibitor of human ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, **TES-1025** has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting its therapeutic potential.[5][6]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **TES-1025**.

Table 1: In Vitro Potency and Selectivity of TES-1025

Parameter	Value	Species	Reference
IC50	13 ± 3 nM	Human	[7][8]
Ki	0.85 ± 0.22 nM	Human	[1][2][3][9][10]

Table 2: In Vivo Pharmacokinetics of **TES-1025** in Male CD-1 Mice



Route of Administr ation	Dose	Cmax	t1/2	AUC0-8h (Liver)	AUC0-8h (Kidney)	Referenc e
Intravenou s (IV)	0.5 mg/kg	N/A	~5.33 h	N/A	N/A	[7][8]
Oral (PO)	5 mg/kg	2570 ng/mL	N/A	19,200 h <i>ng/mL</i>	36,600 hng/mL	[7][8]

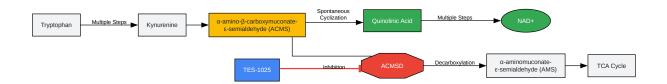
Table 3: Effects of TES-1025 on NAD+ Levels

Model System	Treatment	Outcome	Reference
Primary Hepatocytes	Dose-dependent TES- 1025	Increased NAD+ levels and SIRT1 activation	[6]
Human HK-2 Kidney Cells	TES-1025	Increased NAD+ content	[6]
Male C57BL/6J Mice	15 mg/kg/day for 10 days	Increased NAD+ content in liver, kidneys, and brain	[6]
Cisplatin-induced AKI model	TES-1025	Higher NAD+ levels in kidneys	[6]
Ischemia-Reperfusion AKI model	TES-1025	Higher NAD+ levels in kidneys	[6]

# Signaling Pathways and Experimental Workflows The De Novo NAD+ Biosynthesis Pathway and TES1025's Point of Intervention

The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and highlights the inhibitory action of **TES-1025** on ACMSD.





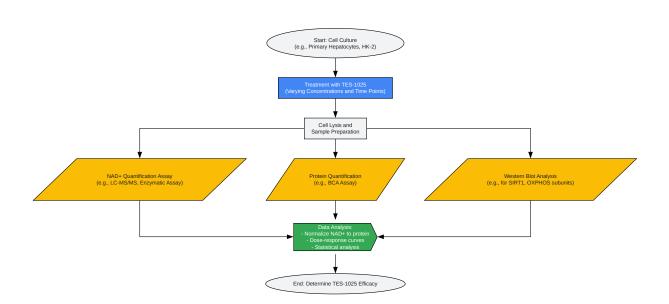
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TES-1025 inhibits ACMSD, shunting metabolism towards NAD+ synthesis.

# **Experimental Workflow for Evaluating TES-1025 Efficacy**

The diagram below outlines a typical experimental workflow to assess the efficacy of **TES-1025** in a cellular model.





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A typical workflow for assessing **TES-1025**'s effect on cellular NAD+ levels.



# **Experimental Protocols ACMSD Enzyme Activity Assay**

This protocol is adapted from descriptions of a coupled spectrophotometric assay used to determine ACMSD activity and the inhibitory potential of compounds like **TES-1025**.[7][8]

Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of **TES-1025**.

#### Materials:

- Recombinant human ACMSD (hACMSD)
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)
- 3-hydroxyanthranilic acid (substrate for the coupling enzyme)
- TES-1025
- Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM NaCl)
- Spectrophotometer capable of reading at 360 nm

#### Procedure:

- ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 μM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4dioxygenase.
- Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.
- ACMSD Activity Measurement:
  - To the reaction mixture containing the generated ACMS, add a known amount of hACMSD (e.g., 30 nM).



- Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
- Calculate the initial rate of the absorbance decrease.
- A control reaction without ACMSD should be run to account for any non-enzymatic degradation of ACMS.
- Inhibition Assay (IC50 Determination):
  - Prepare serial dilutions of TES-1025 (e.g., from 0.5 to 40 nM).
  - Add the different concentrations of **TES-1025** to the assay mixture along with hACMSD.
  - Measure the initial rate of ACMS consumption for each inhibitor concentration.
  - Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the
  enzyme activity assay with varying concentrations of both the substrate (ACMS, generated
  from 5 to 20 μM 3-hydroxyanthranilic acid) and the inhibitor (TES-1025). The Dixon method
  is recommended, especially when the IC50 is close to the enzyme concentration used in the
  assay.[1]

# In Vivo Pharmacokinetic Study in Mice

This protocol is based on the description of pharmacokinetic studies of **TES-1025** in male CD-1 mice.[8]

Objective: To determine the pharmacokinetic profile of **TES-1025** following intravenous and oral administration.

Animals: Male CD-1 mice.

Procedure:



- Intravenous (IV) Administration:
  - Administer TES-1025 intravenously to a cohort of mice at a target dose of 0.5 mg/kg.
  - Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours)
     after administration.
- Oral (PO) Administration:
  - Administer TES-1025 orally to a separate cohort of mice at a target dose of 5 mg/kg.
  - Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing (n=3 animals per time point).
- Sample Processing and Analysis:
  - Process the collected blood to obtain plasma or use whole blood for analysis.
  - · Homogenize tissue samples.
  - Quantify the concentration of **TES-1025** in the samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
  - Use appropriate pharmacokinetic software to calculate key parameters, including:
    - Maximum concentration (Cmax)
    - Time to maximum concentration (Tmax)
    - Area under the concentration-time curve (AUC)
    - Half-life (t1/2)
    - Clearance
    - Volume of distribution



## Conclusion

**TES-1025** is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of **TES-1025** and other ACMSD inhibitors. The continued investigation of this novel therapeutic approach holds significant promise for addressing unmet medical needs in metabolic and age-related diseases.

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## References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 4. nicotinamide adenine dinucleotide metabolic pathwayRat Genome Database [rqd.mcw.edu]
- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
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